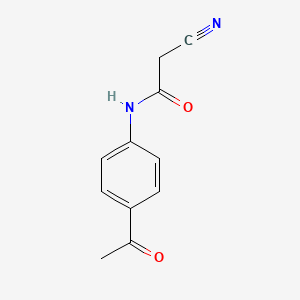

N-(4-acetylphenyl)-2-cyanoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-acetylphenyl)-2-cyanoacetamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a cyanoacetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(4-acetylphenyl)-2-cyanoacetamide typically begins with 4-acetylphenylamine and cyanoacetic acid.

Reaction Conditions: The reaction involves the condensation of 4-acetylphenylamine with cyanoacetic acid in the presence of a suitable catalyst, such as acetic anhydride or a base like sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Reaction with Salicylaldehyde/2-Hydroxy-1-naphthaldehyde

Cyclocondensation of N-(4-acetylphenyl)-2-cyanoacetamide (1 ) with salicylaldehyde or 2-hydroxy-1-naphthaldehyde in refluxing ethanolic ammonium acetate yields chromene derivatives (17a,b ) (Scheme 1) . The reaction proceeds via Knoevenagel condensation followed by cyclization, eliminating ethanol.

Key Data for Chromene Derivatives :

| Compound | R₁ | Yield (%) | Mp (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|---|---|---|

| 17a | Phenyl | 75 | 260 | 3189 (NH), 2206 (CN), 1650 (C=O) | 8.58 (s, CH chromene), 7.12–7.80 (m, Ar-H) |

| 17b | Naphthyl | 68 | 275 | 3185 (NH), 2210 (CN), 1665 (C=O) | 8.62 (s, CH chromene), 7.30–8.10 (m, Ar-H) |

The absence of CN absorption in IR and the singlet at δ 8.58 ppm in 17a confirm cyclization .

Reaction with α-Halocarbonyl Compounds

Treatment of 1 with α-chloro-/α-bromo-ketones (e.g., phenacyl bromides) in ethanol yields thiazolidinone derivatives (4,5a–c ) via alkylation and intramolecular cyclization (Scheme 2) .

Key Data for Thiazolidinones :

| Compound | X | Y | Z | Yield (%) | Mp (°C) | IR (cm⁻¹) |

|---|---|---|---|---|---|---|

| 5a | Cl | COCH₃ | H | 65 | 235–237 | 3360 (NH), 2194 (CN), 1728 (C=O) |

| 5b | Cl | CO₂Et | H | 70 | 240–242 | 3345 (NH), 2200 (CN), 1710 (C=O) |

| 5c | Br | CH₃ | CO₂Et | 60 | 228–230 | 3355 (NH), 2212 (CN), 1695 (C=O) |

¹H NMR of 5a shows a singlet at δ 4.02 ppm for the thiazolidinone methylene group .

Reaction with Acetylacetone

Cyclocondensation of 1 with acetylacetone in acetic acid produces 4,6-dimethyl-2-oxo-1-(4-acetylphenyl)-1,2-dihydropyridine-3-carbonitrile (8 ) (Scheme 3) .

Data for Pyridine Derivative :

-

Yield : 72%

-

Mp : 290°C

-

IR : 2214 (CN), 1650 (C=O amide), 1702 (C=O lactone)

-

¹H NMR : δ 2.49 (s, COCH₃), 6.01 (s, pyridine-H)

Thiosemicarbazone derivative 9 (Mp 255°C) forms via subsequent treatment with thiosemicarbazide .

Reaction with α-Cyanocinnamonitrile

Under Michael addition conditions, 1 reacts with α-cyanocinnamonitrile (10a,b ) to afford:

-

N-(4-Acetylphenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide (12 ) .

-

Yield : 68%

-

IR : 2206 (CN), 1670 (C=O amide), 1605 (C=C)

-

-

6-Amino-4-(4-chlorophenyl)-3,5-dicyano-2-oxopyridine (15 ) via cyclization of the thiosemicarbazone adduct .

-

Yield : 60%

-

¹³C NMR : δ 176.8 (C=O), 81.5 (CH-thiazole)

-

Reaction with Phenacyl Bromides

Condensation of 1 with phenacyl bromides in ethanol yields 2-(thiazol-2-yl)acetamide derivatives (e.g., 5b ) .

Data for Thiazole Derivative :

-

Yield : 73%

-

Mp : 235–237°C

-

IR : 3346 (NH), 2269 (CN), 1671 (C=O)

-

MS : m/z 377 (M⁺)

Reaction with Acetic Anhydride

Heating 1 with salicylaldehyde and sodium acetate in acetic anhydride yields N-(4-acetylphenyl)-2-oxo-2H-chromene-3-carboxamide (18a ) .

-

Yield : 70%

-

IR : 1702 (lactone C=O), 1650 (amide C=O)

-

¹H NMR : δ 3.96 (s, CH₂), 7.12–7.80 (m, Ar-H)

Applications De Recherche Scientifique

Biological Applications

Antimicrobial Activity

Research indicates that N-(4-acetylphenyl)-2-cyanoacetamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results that suggest its potential as an antimicrobial agent .

Anti-inflammatory and Analgesic Properties

The compound has also been studied for its anti-inflammatory and analgesic activities. Derivatives of this compound have demonstrated efficacy in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis .

Antitumor Activity

In addition to its antimicrobial and anti-inflammatory properties, this compound has been investigated for antitumor effects. Studies have highlighted its potential in cancer treatment, with various derivatives showing activity against different cancer cell lines .

Synthetic Applications

This compound serves as a valuable synthon in organic synthesis, particularly for the preparation of heterocyclic compounds. Its unique functional groups allow it to participate in various chemical reactions:

- Synthesis of Heterocycles : The compound is utilized as a precursor for synthesizing biologically active heterocycles such as thiazoles and pyridines .

- Reactivity with Electrophiles : It undergoes reactions with electrophilic reagents to form diverse derivatives, enhancing its utility in synthetic organic chemistry .

Case Study 1: Synthesis of Thiazolidinones

This compound was used in the synthesis of thiazolidinone derivatives through a multi-step reaction involving electrophilic substitution. The resulting compounds exhibited notable biological activities, indicating the potential for further pharmacological exploration .

Case Study 2: Molecular Docking Studies

In-silico studies utilizing molecular docking simulations revealed that this compound interacts effectively with multiple biological targets. Binding energy calculations showed strong interactions with acetylcholinesterase and butyrylcholinesterase, suggesting its potential as a multi-target inhibitor .

Comparative Analysis of Derivatives

A comparative analysis of structurally similar compounds highlights how variations in substituents affect their chemical properties and biological activities:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N-(4-methylphenyl)-2-cyanoacetamide | Methyl group on the phenyl ring | Enhanced lipophilicity affecting bioavailability |

| N-(4-hydroxyphenyl)-2-cyanoacetamide | Hydroxyl group substitution on the phenyl ring | Potential for increased hydrogen bonding |

| N-(4-nitrophenyl)-2-cyanoacetamide | Nitro group substitution on the phenyl ring | Increased electron-withdrawing effect |

These derivatives exhibit distinct reactivity patterns and biological profiles due to their substituents, which can significantly influence their applications in medicinal chemistry.

Mécanisme D'action

The mechanism of action of N-(4-acetylphenyl)-2-cyanoacetamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

N-(4-acetylphenyl)acetamide: Similar structure but lacks the cyano group.

N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of the cyanoacetamide moiety.

N-(4-acetylphenyl)quinoline-3-carboxamide: Contains a quinoline ring instead of the cyanoacetamide moiety.

Uniqueness: N-(4-acetylphenyl)-2-cyanoacetamide is unique due to the presence of both the acetyl and cyanoacetamide groups, which confer distinct chemical and biological properties

Activité Biologique

N-(4-acetylphenyl)-2-cyanoacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data.

This compound is characterized by the presence of both an acetyl group and a cyanoacetamide moiety. This structural configuration allows it to participate in various chemical reactions, making it a valuable synthon for synthesizing biologically active heterocycles.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In one study, derivatives of this compound were tested against various strains of bacteria and fungi, including Escherichia coli and Staphylococcus aureus (Gram-positive), as well as Aspergillus flavus and Candida albicans (fungi) using the disc diffusion method.

| Microorganism | Zone of Inhibition (mm) | Control (Antibiotic) | Significance |

|---|---|---|---|

| E. coli | 15 | 20 (Amoxicillin) | Moderate Activity |

| S. aureus | 18 | 22 (Penicillin) | Significant Activity |

| A. flavus | 12 | 18 (Nystatin) | Low Activity |

| C. albicans | 14 | 20 (Fluconazole) | Moderate Activity |

These results indicate that this compound can be an effective antimicrobial agent, particularly against certain bacterial strains .

Anticancer Potential

The anticancer activity of this compound has also been investigated. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines. For instance, one study reported that derivatives of this compound exhibited significant activity against human pancreatic cancer cells.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| Patu8988 (Pancreatic Cancer) | 15 | High |

| ECA109 (Esophagus Cancer) | 25 | Moderate |

| SGC7901 (Gastric Cancer) | 30 | Moderate |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting the potential of this compound as a lead compound in anticancer drug development .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit key enzymes involved in metabolic processes. Notably, it has shown promising inhibitory effects on α-glycosidase and α-amylase, which are critical targets for managing diabetes.

| Enzyme | IC50 (µg/mL) | Comparison |

|---|---|---|

| α-Glycosidase | 20.23 | Better than Acarbose |

| α-Amylase | 17.15 | Better than Acarbose |

These findings suggest that this compound could be developed as a therapeutic agent for diabetes management, with potential advantages over existing treatments .

Case Studies and Research Findings

- Synthesis and Characterization : The compound has been synthesized using various electrophilic reagents, leading to the formation of diverse heterocyclic systems with enhanced biological activities .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target enzymes, indicating strong interactions that correlate with its inhibitory activities .

- In Vivo Studies : Although most studies have focused on in vitro assessments, preliminary in vivo evaluations suggest that derivatives may exhibit favorable pharmacokinetic profiles and low toxicity .

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12/h2-5H,6H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFBRJWFVGBZJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.